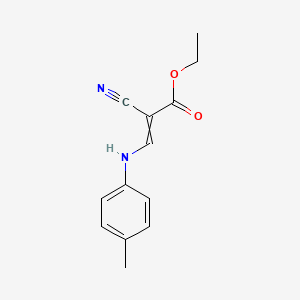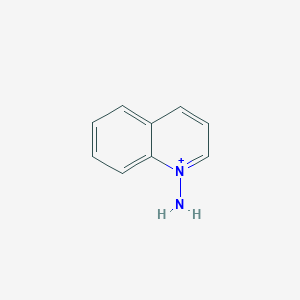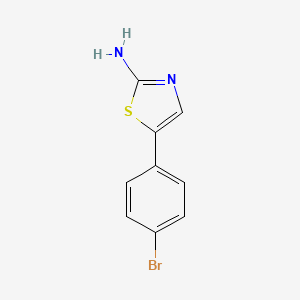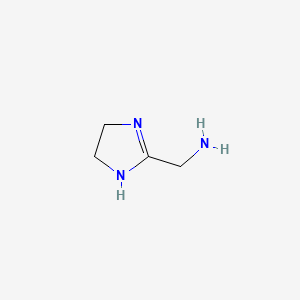
Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related ethyl cyano compounds involves various chemical reactions, including the reaction of lithium salts of ethyl cyanoacetate with specific fluoro-compounds to prepare compounds with similar structures. For instance, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was prepared using a similar approach, demonstrating the compound's crystalline structure and characterization through IR, UV, and NMR spectrometry (Johnson et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various techniques, including X-ray crystallography. These analyses reveal the tautomeric forms and the geometric arrangement of functional groups within the molecule. For example, the structure of ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate has been analyzed, showing interactions like N⋯π and O⋯π in its crystal packing (Zhang et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of ethyl cyano compounds encompasses a variety of reactions, including coupling reactions catalyzed by specific metal complexes. For instance, ethyl 2-cyano-3-alkoxypent-2-enoates have been synthesized via coupling reactions between α,β-unsaturated acetals and cyanoacetate, showcasing the compound's ability to undergo transformations and elucidate mechanisms based on DFT calculations (Seino et al., 2017).
Physical Properties Analysis
The physical properties, such as vapor-liquid equilibria, have been studied for ethyl compounds, providing insights into their behavior under various conditions. Research on systems like ethyl ethanoate and related mixtures aids in understanding the ideality and deviations in mixtures containing similar ethyl cyano compounds (Senol, 1998).
Chemical Properties Analysis
The chemical properties of ethyl cyano compounds include their thermodynamic characteristics and reactivity towards other chemical entities. Studies on derivatives, such as ethyl-2-cyano-3-(furan-2-yl) prop-2-enoate, have determined their enthalpic characteristics and contributed to the understanding of their formation and stability (Kos et al., 2017).
科学的研究の応用
Crystal Packing and Interactions
Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate demonstrates unique crystal packing properties due to non-traditional hydrogen bonding interactions. Zhang et al. (2011) found that the compound forms a double-ribbon structure through N⋯π and C–H⋯O hydrogen bonds, showcasing its potential in crystal engineering and design (Zhang, Wu, & Zhang, 2011).
Synthesis and Structural Analysis
The synthesis and structural analysis of related compounds have been explored, highlighting the compound's versatility in organic synthesis. For example, Johnson et al. (2006) synthesized a variant with a focus on its crystalline structure and bonding characteristics, providing insights into its molecular configuration (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).
Non-Hydrogen Bond Interactions
The compound has been a subject of study for its unusual non-hydrogen bond type interactions. Zhang et al. (2012) identified a rare C⋯π interaction in a related compound, which is significant for understanding molecular interactions in organic chemistry (Zhang, Tong, Wu, & Zhang, 2012).
Thermodynamic Characteristics
The thermodynamic properties of ethyl 2-cyano-3-(furan-2-yl)-prop-2-enoate derivatives, closely related to the subject compound, have been studied by Kos et al. (2017). They provided detailed insights into their enthalpic characteristics, enhancing our understanding of the compound's energy dynamics (Kos, Sobechko, Horak, Sergeev, & Dibrivnyi, 2017).
Coenzyme NADH Model Reaction
A study by Fang et al. (2006) involved a reaction with a coenzyme NADH model, highlighting the compound's role in understanding biochemical reactions and potentially aiding in the development of new pharmaceuticals (Fang, Liu, Wang, & Ke, 2006).
特性
IUPAC Name |
ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)11(8-14)9-15-12-6-4-10(2)5-7-12/h4-7,9,15H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMYZZUPYLVGAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50288376 |
Source


|
| Record name | Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate | |
CAS RN |
59746-98-4 |
Source


|
| Record name | Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B1267665.png)






![10H-Benzo[b][1,8]naphthyridin-5-one](/img/structure/B1267681.png)



![4-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1267690.png)